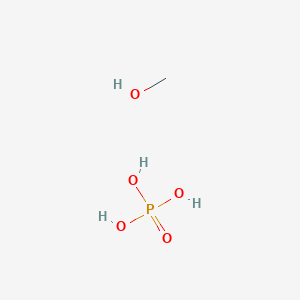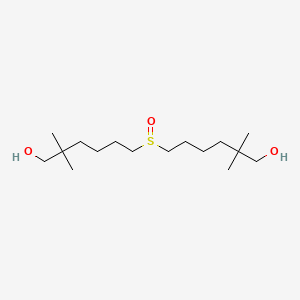
H3PO4 methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
H3PO4 methanol can be synthesized through several methods:
Esterification: This involves the reaction of phosphoric acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production: On an industrial scale, the compound can be produced by reacting phosphorus trichloride with methanol, followed by hydrolysis. This method is efficient and yields high purity products.
Análisis De Reacciones Químicas
H3PO4 methanol undergoes various chemical reactions:
Hydrolysis: It can be hydrolyzed to phosphoric acid and methanol in the presence of water and a catalyst.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions are phosphoric acid and its derivatives .
Aplicaciones Científicas De Investigación
H3PO4 methanol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphoric acid, methyl ester involves its ability to act as a phosphorylating agent. It can transfer a phosphate group to various substrates, which is crucial in many biochemical processes. This transfer is facilitated by the formation of a high-energy phosphate bond, which can be hydrolyzed to release energy . The molecular targets include enzymes and proteins involved in phosphorylation pathways .
Comparación Con Compuestos Similares
H3PO4 methanol can be compared with other phosphate esters such as:
Ethyl phosphate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethyl phosphate: Contains two methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex ester with three phenyl groups.
This compound is unique due to its simple structure and high reactivity, making it a versatile reagent in various chemical reactions .
Propiedades
Fórmula molecular |
CH7O5P |
|---|---|
Peso molecular |
130.04 g/mol |
Nombre IUPAC |
methanol;phosphoric acid |
InChI |
InChI=1S/CH4O.H3O4P/c1-2;1-5(2,3)4/h2H,1H3;(H3,1,2,3,4) |
Clave InChI |
LBDROUOCQSGOFI-UHFFFAOYSA-N |
SMILES canónico |
CO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8523317.png)



![7-[(2-Ethoxyphenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8523346.png)




![1-(Iodomethyl)-1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B8523382.png)

